molecular formula C13H20N2O2S B13008659 tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate

tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate

Cat. No.: B13008659
M. Wt: 268.38 g/mol
InChI Key: OSHSZIWXZFTFOC-UHFFFAOYSA-N
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Description

tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a pyridine ring substituted with a methyl and a methylthio group, and a carbamate functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of tert-butyl carbamate and a pyridine derivative in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Piperidine derivatives

    Substitution: Carbamate derivatives with different functional groups

Scientific Research Applications

tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring and methylthio group may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl carbamate: A simpler carbamate compound without the pyridine ring and methylthio group.

    tert-Butyl (6-methylpyridin-3-yl)carbamate: Similar structure but lacks the methylthio group.

    tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Contains a piperidine ring instead of a pyridine ring.

These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H20N2O2S

Molecular Weight

268.38 g/mol

IUPAC Name

tert-butyl N-[(2-methyl-6-methylsulfanylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C13H20N2O2S/c1-9-10(6-7-11(15-9)18-5)8-14-12(16)17-13(2,3)4/h6-7H,8H2,1-5H3,(H,14,16)

InChI Key

OSHSZIWXZFTFOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC)CNC(=O)OC(C)(C)C

Origin of Product

United States

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